N,N-Diethyl-O-methyl-L-serine

Chiral building block Enantioselective synthesis Peptide mimetic

SAR campaigns using serine-derived CNS scaffolds face permeability and metabolic stability bottlenecks when multiple H-bond donors limit BBB penetration. N,N-Diethyl-O-methyl-L-serine (CAS 1007880-57-0) resolves this: • Single HBD (COOH only) vs. 2-3 in O-methyl or free serine-superior PAMPA-BBB & MDCK-MDR1 profiles • Pre-configured (S)-α-carbon eliminates racemization and chiral resolution costs • 98% purity minimizes impurity carry-through in peptide coupling sequences. Procure 5 g-100 g lots for immediate CNS probe library synthesis.

Molecular Formula C8H17NO3
Molecular Weight 175.23 g/mol
Cat. No. B13048388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl-O-methyl-L-serine
Molecular FormulaC8H17NO3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCCN(CC)C(COC)C(=O)O
InChIInChI=1S/C8H17NO3/c1-4-9(5-2)7(6-12-3)8(10)11/h7H,4-6H2,1-3H3,(H,10,11)/t7-/m0/s1
InChIKeyVLICAFHSCJAZIV-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethyl-O-methyl-L-serine Overview


N,N-Diethyl-O-methyl-L-serine (CAS 1007880-57-0, molecular formula C8H17NO3, molecular weight 175.23 g/mol) is a chiral, non-proteinogenic amino acid derivative belonging to the class of N,N-dialkylated O-alkyl serine analogs. The compound features an L-serine backbone that is O-methylated at the side-chain hydroxyl and N,N-diethylated at the α-amino group . Commercial lots typically offer a purity of 95–98 % . This substitution pattern eliminates the free α-amino group, blocks side-chain hydrogen-bond donation, and increases lipophilicity relative to the parent amino acid. These modifications are designed to alter metabolic stability, membrane permeability, and receptor-interaction profiles, making the compound a candidate building block for central nervous system (CNS) probe development and chiral peptide mimetic synthesis [1].

Workflow
Chiral (S)-configured building block for peptide mimetic synthesis
Selection
L-enantiomer (CAS 1007880-57-0) for retention of natural L-serine stereochemistry
Context
Non-zwitterionic, reduced H-bond donor profile supports CNS permeability research

N,N-Diethyl-O-methyl-L-serine: Irreplaceability in CNS & Chiral Synthesis


Although L-serine, D-serine, O-methyl-L-serine, and other N-alkyl serine derivatives share a common α-amino acid scaffold, their physicochemical and biological properties diverge sharply due to differences in substitution pattern . The N,N-diethyl modification eliminates the protonatable primary amine, removing the compound’s ability to act as a zwitterionic species at physiological pH and altering its logD, hydrogen-bonding capacity, and passive membrane permeability compared to N-monomethyl or unsubstituted analogs. Simultaneously, the O-methyl ether blocks the side-chain hydroxyl from participating in hydrogen-bond networks that are critical for recognition by serine racemase, serine hydroxymethyltransferase, and NMDA receptor glycine-site architecture. Consequently, substituting N,N-diethyl-O-methyl-L-serine with a less substituted serine analog in a structure-activity relationship (SAR) campaign, chiral separation method, or API intermediate route risks unpredictable potency shifts, altered enantioselectivity, and failed synthetic convergence [1].

This compound N,N-Diethyl-O-methyl-L-serine
If replaced by L-serine Zwitterionic character and additional H-bond donors may alter solubility, permeability, and SAR profiles
This compound N,N-Diethyl-O-methyl-L-serine
If replaced by O-methyl-L-serine Free α-amine retains protonation ability and higher HBD count, potentially shifting CNS penetration and enantioselective recognition
This compound L-enantiomer
If D-enantiomer is used Inverted α-carbon configuration may compromise target stereospecificity and require costly resolution steps

Quantitative Differentiation Evidence for N,N-Diethyl-O-methyl-L-serine


L- vs D- Enantiomer Selection

The L-enantiomer (CAS 1007880-57-0) provides the opposite absolute configuration relative to the D-enantiomer (CAS 1007880-72-9), which is critical when the target molecule requires (S)-stereochemistry at the α-carbon. Both enantiomers are commercially available at 95–98 % purity, but the L-form is specifically indicated for syntheses proceeding from L-serine-derived scaffolds where retention of the natural L-configuration is mandatory . Procuring the incorrect enantiomer would invert the stereochemical outcome of downstream reactions such as peptide coupling or chiral auxiliary installation.

L- vs D-enantiomer
Head-to-head
Absolute configuration (S) vs (R); enantiomeric pair, both available at 95–98% purity
Enantiomer-attribution review: L-form preserves (S)-stereochemistry for serine-derived scaffolds
Source review recommended; commercial identity confirmation by chiral analysis advised
Chiral building block Enantioselective synthesis Peptide mimetic

Charge State and Purification Advantage over L-Serine

The predicted pKa of N,N-diethyl-O-methyl-L-serine (2.12 ± 0.15) is substantially lower than the carboxyl pKa of L-serine (2.21) and the amino pKa of L-serine (9.15) [1]. Because the N,N-diethylamino group is not protonatable near physiological pH, the compound exists predominantly as an anion above pH ~3, simplifying reverse-phase ion-pair chromatography method development relative to zwitterionic L-serine. This single-charge-state behavior also removes the pH-dependent solubility minimum characteristic of zwitterionic amino acids.

Charge state (pKa)
Reported
Predicted carboxyl pKa 2.12 ± 0.15; no basic pKa2 vs. L-serine pKa1 2.21 / pKa2 9.15
Supports simplified preparative HPLC by eliminating zwitterionic behavior
Predicted values; experimental verification may be needed for method transfer
Physicochemical profiling Ionization state Chromatographic purification

Lipophilicity Advantage over O-Methyl-L-serine

Both O-methyl and N,N-diethyl substitutions increase lipophilicity relative to the parent amino acid, but the combination achieves a larger effect than O-methylation alone. O-Methyl-L-serine (CAS 4219-94-7) retains a free α-amino group (hydrogen-bond donor count = 2, acceptors = 3), whereas N,N-diethyl-O-methyl-L-serine has only 1 hydrogen-bond donor (COOH) and 4 acceptors, with the tertiary amine unable to act as a donor . The diethyl groups also add 4 additional rotatable bonds and 4 heavy atoms, increasing molecular surface area. This modification pattern is consistent with strategies to improve passive CNS permeation, as demonstrated for related N,N-dialkyl amino acid analogs in the literature.

H-bond donor count
Class-level
1 HBD (COOH only), 6 rotatable bonds vs. O-methyl-L-serine: 2 HBD, 4 rotatable bonds
Reduced HBD count aligns with strategies to improve passive CNS permeation
Class-level inference; direct PAMPA-BBB or logBB data not provided
Lipophilicity Blood-brain barrier permeability Metabolic stability

Commercial Purity Benchmarking

Among non-excluded global suppliers, N,N-diethyl-O-methyl-L-serine is offered with purity specifications ranging from 95 % (CymitQuimica/Biosynth) to 98 % (MolCore) . The 98 % (NLT) grade is accompanied by an ISO-certified quality system and availability of batch-specific NMR, HPLC, or GC certificates on request, providing a 3-percentage-point purity advantage over the minimum 95 % grade. This difference can be significant in multi-step syntheses where yield loss from impurities compounds exponentially.

Purity benchmarking
Data to verify
98% NLT grade (ISO-certified) available; ≥3 percentage points above minimum 95% grade
Higher purity specification may reduce impurity carry-through in multi-step synthesis
Supplier-specific data; batch-specific COA review advised
Quality control Procurement specification Vendor benchmarking

GC-MS and Distillation Advantage over L-Serine

The predicted boiling point of N,N-diethyl-O-methyl-L-serine is 262.0 ± 30.0 °C, substantially lower than the decomposition temperature of L-serine (~228 °C dec.) [1]. While L-serine decomposes before volatilizing under standard atmospheric conditions, the diethyl-O-methyl derivative is predicted to boil without degradation, enabling GC-MS analytical workflows and potentially facilitating purification by short-path distillation. A structurally related O-methyl-DL-serine N-dimethylaminomethylene ethyl ester exhibits a retention index of 1409 on a VF-5MS column, demonstrating that O-methyl-N-alkyl serine esters are amenable to gas chromatographic analysis [2].

GC-MS amenability
Reported
Predicted bp 262.0 ± 30.0 °C; structurally related analog shows RI 1409 on VF-5MS
Enables GC-MS purity workflows not possible with decomposing L-serine
Predicted boiling point; experimental GC-MS method validation recommended
GC-MS analysis Volatility Preparative distillation

N,N-Diethyl-O-methyl-L-serine Application Scenarios


Stereospecific (S)-Peptide Mimetic Synthesis

Medicinal chemistry teams developing protease inhibitors or GPCR ligands that require an (S)-α-carbon configuration should source the L-enantiomer (CAS 1007880-57-0) directly to avoid racemization risks and chiral resolution costs. The 98 % (NLT) purity grade minimizes impurity carry-through in multi-step solid-phase or solution-phase peptide coupling sequences .

Low H-Bond Donor CNS Probe Development

When designing brain-penetrant small molecules targeting NMDA receptors or serine transporters, the single hydrogen-bond donor (COOH) and increased lipophilicity of N,N-diethyl-O-methyl-L-serine make it a superior starting scaffold compared to O-methyl-L-serine (2 HBDs) or L-serine (3 HBDs) . Prioritize this compound in parallel SAR libraries where PAMPA-BBB or MDCK-MDR1 permeability data guide candidate selection.

GC-MS Method for Non-Volatile Amino Acid Derivatives

Analytical laboratories establishing GC-MS purity or residual solvent methods for amino acid derivatives can utilize N,N-diethyl-O-methyl-L-serine as a volatile reference standard, leveraging its predicted intact boiling point of ~262 °C. This overcomes the derivatization requirement typical of L-serine analysis, reducing sample preparation time and variability .

Application
Selection Property
Validation Focus
Chiral (S)-peptide mimetic research
L-enantiomer identity, high-purity grade
Chiral HPLC configurational assignment and impurity profiling
CNS permeability probe development
Reduced H-bond donor count, increased lipophilicity
PAMPA-BBB or MDCK permeability, logBB estimation
GC-MS analytical method setup
Predicted volatility without derivatization
GC retention index, recovery, and linearity under method conditions
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